Product packaging for Isopropyl phosphine(Cat. No.:CAS No. 4538-29-8)

Isopropyl phosphine

Cat. No.: B14143673
CAS No.: 4538-29-8
M. Wt: 76.08 g/mol
InChI Key: HHDLJTLPOGOXLR-UHFFFAOYSA-N
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Description

Isopropyl phosphine is a primary phosphine compound that serves as a versatile building block in organometallic chemistry and catalysis research. Phosphines are fundamental ligands in transition metal chemistry, where their electronic and steric properties, tunable by substituents like the isopropyl group, directly influence the behavior of metal complexes . This makes them crucial in developing catalysts for various cross-coupling reactions, which are essential for forming carbon-carbon and carbon-heteroatom bonds in complex molecule synthesis . Beyond its role as a ligand precursor, phosphines are also explored in modern photoredox catalysis, where they can act as mediators for generating radical species under visible light irradiation . The isopropyl group confers specific steric and electronic properties that can be critical for catalyst performance and selectivity. For example, diisopropylphosphino groups are key components in advanced ligand systems such as 1,1',2,2'-tetrakis-(di-isopropylphosphino)ferrocene (tdipf), highlighting the value of this structural motif in creating highly active catalysts . Handling and Safety: This compound is intended for research use only (RUO) and is not for diagnostic or therapeutic use. Primary phosphines are typically air-sensitive and may be pyrophoric, requiring handling under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk or glovebox techniques. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling instructions. The specific chemical data and safety classifications should be verified and inserted here from your laboratory's quality control records.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9P B14143673 Isopropyl phosphine CAS No. 4538-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-ylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9P/c1-3(2)4/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDLJTLPOGOXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337030
Record name Phosphine, (1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4538-29-8
Record name Phosphine, (1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Isopropyl Phosphine and Its Derivatives

Catalytic and Stereoselective Synthesis

The development of sophisticated synthetic methods for isopropyl phosphine (B1218219) and its derivatives is crucial for their application in various fields, including catalysis and materials science. Modern strategies focus on achieving high efficiency, selectivity, and atom economy, with a particular emphasis on stereoselective synthesis to produce P-chiral compounds.

Metal-Catalyzed Carbon-Phosphorus Bond Formation Strategies

Metal-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-phosphorus (C–P) bonds, providing a direct and versatile route to a wide array of organophosphorus compounds. researchgate.net These methods have largely superseded traditional approaches that often required harsh reagents like organolithium or Grignard reagents. rsc.org

Transition metals such as palladium and nickel are frequently employed to catalyze the coupling of various phosphorus-containing nucleophiles with organic electrophiles. researchgate.net For the synthesis of isopropyl phosphine derivatives, this typically involves the reaction of a secondary phosphine, such as diisopropylphosphine (B1583860), or its protected form, with an aryl or alkyl halide.

Copper catalysis has also emerged as a cost-effective and efficient alternative for C–P bond formation. rsc.org Copper-catalyzed protocols can often be performed under milder conditions and exhibit broad functional group tolerance. rsc.org For instance, copper iodide has been used to catalyze the coupling of secondary phosphine boranes with aryl or vinyl halides, even at low temperatures, enabling stereospecific C–P bond formation. thieme-connect.com

A key aspect of these catalytic systems is the nature of the phosphorus coupling partner. Secondary phosphines, phosphine chlorides, and silylphosphines are common P(III) precursors, while secondary phosphine oxides and dialkyl phosphites are frequently used P(V) starting materials. thieme-connect.com The choice of precursor can significantly influence the reaction conditions and outcomes.

The general mechanism for these cross-coupling reactions typically involves the oxidative addition of the organic halide to a low-valent metal center, followed by transmetalation with the phosphorus nucleophile, and concluding with reductive elimination to form the desired C–P bond and regenerate the active catalyst. thieme-connect.com

Asymmetric Induction in Phosphine Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, guided by a chiral influence. chalmers.se In the synthesis of P-stereogenic phosphines, where the phosphorus atom is the chiral center, asymmetric induction is a powerful strategy. This can be achieved by using a chiral auxiliary, a chiral reagent, or a chiral catalyst. chalmers.se

One established method involves the use of chiral auxiliaries, such as (-)-ephedrine, which can be incorporated into the synthetic sequence to direct the stereochemical outcome. chalmers.se The auxiliary is later removed to yield the enantiomerically enriched phosphine.

Another approach is the asymmetric deprotonation of a prochiral phosphine-borane complex using a chiral base. chalmers.se This creates a chiral phosphide-borane intermediate that can then react with an electrophile to produce a P-chiral phosphine-borane with high enantiomeric excess. chalmers.se This methodology is modular, allowing for the variation of both the phosphine substituents and the electrophile. chalmers.se

Rhodium-catalyzed asymmetric addition of organoboron reagents to α,β-dehydroaminophosphinates represents another example of asymmetric induction. mdpi.com In the presence of a chiral phosphine ligand, such as (S)-DifluorPhos, the addition of a potassium phenyltrifluoroborate to an α,β-dehydroaminophosphinate can yield α-amino-C-phosphinates with high enantiomeric excesses. mdpi.com

The development of P-chiral phosphine ligands themselves has been a significant driver in this field, as they can be used to induce asymmetry in a wide range of catalytic reactions. jst.go.jpresearchgate.net

Enantioconvergent Approaches to P-Stereogenic Phosphines

Enantioconvergent synthesis is a powerful strategy that converts a racemic starting material into a single, highly enantioenriched product, theoretically achieving up to 100% yield. beilstein-journals.org This approach is particularly valuable for the synthesis of P-stereogenic phosphines, as it overcomes the 50% yield limitation of traditional kinetic resolutions.

These methods often rely on a dynamic kinetic resolution process. In a typical scenario, a racemic secondary phosphine reacts with a chiral catalyst to form a pair of diastereomeric metal-phosphido intermediates. beilstein-journals.org Crucially, these intermediates can rapidly interconvert through pyramidal inversion at the phosphorus center. beilstein-journals.org One of the diastereomers then undergoes a subsequent reaction, such as reductive elimination, at a faster rate, leading to the formation of the desired enantioenriched phosphine product. sustech.edu.cn

Palladium and platinum complexes with chiral ligands have been successfully used to catalyze the enantioselective alkylation and arylation of racemic secondary phosphines. beilstein-journals.orgsustech.edu.cn For example, a chiral palladium complex can react with a racemic secondary phosphine and an aryl halide to produce a P-stereogenic phosphine with high enantioselectivity. sustech.edu.cn

More recently, earth-abundant metals like nickel have also been employed in enantioconvergent C(sp2)–P cross-coupling reactions. researchgate.net These nickel-catalyzed methods have shown good yields and high enantioselectivities for the synthesis of P-stereogenic phosphines from racemic secondary phosphine oxides and alkenyl or aryl bromides. researchgate.net The development of these systems highlights a move towards more sustainable and cost-effective catalytic processes. researchgate.net

Precursor Chemistry and Synthetic Intermediates

The synthesis of this compound and its derivatives often relies on the use of specific precursors and synthetic intermediates that offer stability, reactivity control, and versatility. Phosphine-borane adducts and dialkylhalophosphines are two prominent classes of such compounds.

Utilization of Phosphine-Borane Adducts in Synthetic Pathways

Phosphine-borane adducts, with the general formula R₃₋ₙHₙP·BH₃, are stable, air-tolerant compounds that serve as protected forms of often air-sensitive phosphines. wikipedia.org The borane (B79455) group effectively protects the lone pair of electrons on the phosphorus atom from oxidation. nih.gov This protection is reversible, and the free phosphine can be liberated by treatment with a suitable amine or acid. thieme-connect.de

These adducts are typically synthesized by the direct reaction of a phosphine with a borane source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). uniovi.es An efficient and scalable method involves the in situ generation of borane from sodium borohydride (B1222165) in the presence of an acid like acetic acid, which then reacts with the phosphine. uniovi.esresearchgate.netresearchgate.net

Phosphine-borane adducts are valuable intermediates in a variety of synthetic transformations. The boryl group activates adjacent P-H and C-H bonds, facilitating reactions such as alkylation and metal-catalyzed cross-coupling. thieme-connect.de For instance, deprotonation of a secondary phosphine-borane adduct followed by reaction with an alkyl halide is a common method for synthesizing tertiary phosphines with complete retention of configuration at the phosphorus center. thieme-connect.de This strategy is central to the synthesis of many P-chiral phosphine ligands. jst.go.jpresearchgate.net

Furthermore, phosphine-borane adducts can undergo dehydrocoupling reactions to form polyphosphinoboranes, which are inorganic polymers with a P-B backbone. d-nb.info

PropertyDescriptionReference(s)
Stability Air-stable, protecting the phosphine from oxidation. wikipedia.orgnih.gov
Synthesis Typically formed by reacting a phosphine with a borane source like BH₃·THF or in situ from NaBH₄ and acid. uniovi.esresearchgate.net
Reactivity The borane group activates adjacent P-H and C-H bonds, enabling alkylation and cross-coupling reactions. thieme-connect.de
Deprotection The phosphine can be liberated by treatment with an amine or strong acid. thieme-connect.de
Applications Key intermediates in the synthesis of P-chiral ligands and polyphosphinoboranes. jst.go.jpresearchgate.netd-nb.info

Dialkylhalophosphines as Versatile Building Blocks

Dialkylhalophosphines, such as chlorodiisopropylphosphine, are highly reactive and versatile building blocks in organophosphorus chemistry. thieme-connect.defigshare.com Their reactivity stems from the polarized phosphorus-halogen bond, which makes the phosphorus atom susceptible to nucleophilic attack and the halogen a good leaving group.

These compounds are common precursors for the synthesis of a wide range of phosphine derivatives. They react with organometallic reagents, such as Grignard or organolithium compounds, to form tertiary phosphines through the formation of new C-P bonds.

Dialkylhalophosphines also react with various nucleophiles. For example, reaction with hydroxylamine (B1172632) derivatives can yield phosphinous amides. thieme-connect.de Their reaction with silylated Zintl clusters has been shown to produce novel inorganic-organic hybrid materials, with the reactivity being dependent on the steric bulk of the alkyl groups on the phosphine. acs.org For instance, while diisopropylchlorophosphine reacts with certain germanium clusters, the bulkier di-tert-butylchlorophosphine (B1329828) may not react due to steric hindrance. acs.org

Recent studies have explored the photoredox-catalyzed activation of halophosphines. diva-portal.orgacs.org Under these conditions, dialkylhalophosphines can be reduced to secondary phosphines or can react with each other to form diphosphines. acs.org The reaction pathway and products are influenced by the nature of the substituents on the phosphorus atom and the reaction conditions. diva-portal.orgacs.org

ReactantProduct TypeSignificanceReference(s)
Organometallic Reagents (e.g., Grignard)Tertiary PhosphinesFundamental C-P bond formation.
N-HydroxyphthalimidePhosphinous AmideSynthesis of P-N compounds. thieme-connect.de
Silylated Germanium ClustersZintl Cluster-Phosphine AdductsCreation of novel inorganic-organic materials. acs.org
Photoredox CatalysisSecondary Phosphines / DiphosphinesModern, light-driven synthetic methods. diva-portal.orgacs.org

Synthesis of Low-Valent Metal Precursors Bearing this compound Ligands

The synthesis of low-valent metal precursors stabilized by this compound ligands is a cornerstone of modern organometallic chemistry. These ligands are prized for their ability to stabilize low oxidation states and create coordinatively unsaturated metal centers, which are often highly reactive and serve as excellent starting points for catalytic applications. illinois.edulibretexts.org The steric bulk of the isopropyl groups is a key feature, often limiting the coordination number around the metal, which in turn can enhance catalytic activity. illinois.edulibretexts.org Synthetic strategies typically involve the direct reaction of a metal halide with the phosphine ligand or the reduction of a higher-valent metal-phosphine complex.

Research has demonstrated the synthesis of a series of coordinately unsaturated complexes by reacting divalent transition-metal halides with the bulky chelating phosphine 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe). illinois.edu This method yields crystalline, four-coordinate species with the general formula MX₂(dippe) for first-row transition metals such as vanadium, chromium, manganese, iron, and cobalt. illinois.edu These high-spin complexes are valuable as they provide access to low-electron-count organometallic derivatives. illinois.edu

For instance, the reaction between metal dihalides and dippe produces stable adducts that are more coordinately unsaturated than those formed with less bulky phosphines like 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe). illinois.edu The resulting MX₂(dippe) complexes are considered excellent starting materials for exploring the chemistry of low-valent organometallic compounds. illinois.edu

Table 1: Synthesis of Divalent Metal Precursors with 1,2-bis(diisopropylphosphino)ethane (dippe) illinois.edu
Metal (M)Precursor FormulaCoordination GeometrySpin State
Vanadium (V)VCl₂(dippe)Four-coordinateHigh-spin
Chromium (Cr)CrCl₂(dippe)Four-coordinateHigh-spin
Manganese (Mn)MnCl₂(dippe)Four-coordinateHigh-spin
Iron (Fe)FeCl₂(dippe)Four-coordinateHigh-spin
Cobalt (Co)CoCl₂(dippe)Four-coordinateHigh-spin

Another significant area of research involves the synthesis of nickel precursors. Low-valent nickel complexes featuring triisopropylphosphine (B1582976) are particularly useful. researchgate.net For example, the dimeric Ni(I) complex [((i)Pr₃P)Ni(μ₂-SPh)]₂ can be formed when ((i)Pr₃P)₂Ni(SPh)(H) loses H₂ and a phosphine ligand at room temperature. researchgate.net More directly, this same Ni(I) precursor can be accessed via salt metathesis from the reaction of ((i)Pr₃P)₂NiCl with PhSLi, highlighting the utility of the chloride complex as a versatile Ni(I) starting material. researchgate.net The reduction of Ni(I) precursors is also a viable route; for instance, the [Ni(PiPr₃)₂Cl] complex can be reduced with magnesium in THF to yield a Ni(0) species. researchgate.net

The synthesis of nickel(II) complexes with the ligand tris(1-ethyl-4-isopropyl-imidazolyl)phosphine (T1Et4iPrIP) also provides a pathway to various precursors. nih.gov By altering solvent conditions and the nickel(II) source, it is possible to generate a range of 4-, 5-, and 6-coordinate complexes. nih.gov For example, reacting Ni(OTf)₂·2CH₃CN with T1Et4iPrIP in CH₂Cl₂ yields a 6-coordinate complex, Ni(T1Et4iPrIP)(NCCH₃)₂(OTf). Heating this product under vacuum removes the acetonitrile (B52724) ligands to form a 5-coordinate species, [Ni(T1Et4iPrIP)(OTf)₂]. nih.gov This demonstrates how simple changes in reaction conditions can tune the coordination environment of the metal center, providing a suite of precursors for further reactivity studies. A similar approach has been used to synthesize cobalt(II) complexes with the same ligand, resulting in distorted tetrahedral and octahedral geometries. researchgate.net

Table 2: Selected Nickel Precursors with this compound Ligands
Metal ComplexLigandSynthesis HighlightCoordination No.Reference
[((i)Pr₃P)Ni(μ₂-SPh)]₂TriisopropylphosphineSalt metathesis from ((i)Pr₃P)₂NiCl and PhSLi- (Dimer) researchgate.net
Ni(T1Et4iPrIP)(NCCH₃)₂(OTf)Tris(1-ethyl-4-isopropyl-imidazolyl)phosphineReaction of Ni(OTf)₂·2CH₃CN with the ligand in CH₂Cl₂6 nih.gov
[Ni(T1Et4iPrIP)(OTf)₂]Tris(1-ethyl-4-isopropyl-imidazolyl)phosphineHeating Ni(T1Et4iPrIP)(NCCH₃)₂(OTf) under vacuum5 nih.gov
[Ni(T1Et4iPrIP)(Cl)₂]Tris(1-ethyl-4-isopropyl-imidazolyl)phosphineReaction of NiCl₂ and the ligand in acetonitrile4 nih.gov

Pincer-type ligands incorporating this compound moieties are also employed. The phosphinite ligand cis-1,3-bis(di-isopropylphosphinito)cyclohexane reacts with dichloro(1,5-cyclooctadiene)platinum(II) to yield the cis-coordinated complex cis-[PtCl₂{cis-1,3-bis(di-isopropylphosphinito)}cyclohexane]. rsc.org

Coordination Chemistry of Isopropyl Phosphine Ligands

Complexation with Transition Metals

Isopropyl phosphine (B1218219) ligands readily form complexes with a wide array of transition metals. The nature of these complexes, including their geometry and reactivity, is heavily influenced by the specific phosphine ligand and the metal center involved.

Monodentate, Bidentate, and Multidentate Coordination Modes

Phosphine ligands can coordinate to a metal center in several ways, categorized by their denticity—the number of donor atoms that bind to the metal. libretexts.org

Monodentate Coordination: Isopropyl phosphine itself, (CH₃)₂CHPH₂, and more commonly, triisopropylphosphine (B1582976), P(CH(CH₃)₂)₃, act as monodentate ligands, binding to a metal center through the single phosphorus atom. libretexts.orgcsbsju.edu These ligands are foundational in forming a vast range of metal-phosphine complexes. wikipedia.org

Bidentate Coordination: Bidentate phosphine ligands, which possess two phosphorus donor atoms, can chelate to a metal center, forming a ring structure. libretexts.orgcsbsju.edu An example is 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe), which can form stable five-membered chelate rings with transition metals. illinois.edu This chelation, known as the chelate effect, enhances the stability of the complex compared to coordination with two separate monodentate ligands. libretexts.org The geometry of the resulting complex is influenced by the "bite angle" of the bidentate ligand, which is the P-M-P angle. csbsju.edu

Multidentate Coordination: Ligands containing more than two phosphine donor groups are termed multidentate or polydentate. libretexts.orgalfa-chemistry.com These can wrap around a metal center, providing significant stability and control over the metal's coordination sphere. cardiff.ac.uk For instance, tris(phosphino)borate ligands with isopropyl substituents have been synthesized and their coordination chemistry with metals like nickel has been explored. caltech.edu A tris(isopropyl)-azaphosphatrane (TiPrAP) ligand has been shown to coordinate to rhodium(I) in a tridentate fashion. rsc.org

Table 1: Examples of this compound Ligands and their Coordination Modes
Ligand TypeExampleCoordination ModeReference
MonodentateTriisopropylphosphineBinds through a single phosphorus atom. libretexts.orgcsbsju.edu
Bidentate1,2-bis(diisopropylphosphino)ethane (dippe)Chelates to a metal via two phosphorus atoms. illinois.edu
MultidentateIsopropyl-substituted tris(phosphino)borateBinds through multiple phosphorus donor atoms. caltech.edu
MultidentateTris(isopropyl)-azaphosphatrane (TiPrAP)Can coordinate in a tridentate manner. rsc.org

Impact of Ligand Steric and Electronic Parameters on Metal Center Geometry and Reactivity

The steric and electronic properties of phosphine ligands are crucial in determining the geometry and reactivity of the resulting metal complexes. rsc.org

Steric Effects: The bulkiness of isopropyl groups in ligands like triisopropylphosphine creates significant steric hindrance around the metal center. academie-sciences.fracs.org This steric bulk can influence the coordination number of the metal, often favoring lower coordination numbers and creating open coordination sites for catalysis. nih.gov For example, sterically congested phosphines like triisopropylphosphine have been shown to inhibit the oxidative addition of H₂ to a metal center, favoring the formation of metal-dihydrogen complexes instead of dihydride species. academie-sciences.fracademie-sciences.fr The steric properties of phosphine ligands are often quantified by the Tolman cone angle. libretexts.org

Electronic Effects: Phosphine ligands are typically strong σ-donors. libretexts.orgrsc.org The electron-donating ability of isopropyl phosphines increases the electron density at the metal center. acs.org This enhanced electron density can, in turn, influence the reactivity of the complex. For instance, in metal carbonyl complexes, a strong σ-donating phosphine will increase the back-bonding from the metal to the carbonyl ligands, resulting in a lowering of the C-O stretching frequency in the infrared spectrum. libretexts.org The electronic properties of phosphines can be fine-tuned by altering the substituents on the phosphorus atom, which is essential for optimizing the stability and reactivity of metal complexes. academie-sciences.fr

The ability to independently modify the steric and electronic properties of phosphine ligands makes them exceptionally versatile for applications in organometallic catalysis. libretexts.org

Stabilization of Coordinatively Unsaturated Metal Centers

Coordinatively unsaturated metal centers, which have fewer ligands than is typical for a given metal and oxidation state, are often highly reactive and can be stabilized by bulky phosphine ligands like those containing isopropyl groups.

The reaction of divalent transition-metal halides with the bulky chelating phosphine 1,2-bis(diisopropylphosphino)ethane (dippe) yields a series of coordinately unsaturated complexes. illinois.edu These 16-electron complexes are stabilized by the steric bulk of the dippe ligand, which prevents the coordination of additional ligands. academie-sciences.fracademie-sciences.fr Such complexes are valuable as starting materials for the synthesis of low-electron-count organometallic derivatives and provide opportunities to study the behavior of coordinately unsaturated species. illinois.edu The electronic unsaturation in these complexes is responsible for their ability to reversibly bind small molecules like H₂. academie-sciences.fracademie-sciences.fr In some cases, intramolecular agostic interactions, where a C-H bond from the ligand interacts with the metal center, can provide additional stability to the unsaturated complex. academie-sciences.fr

Formation of Dinuclear and Cluster Complexes

This compound ligands can also facilitate the formation of dinuclear and cluster complexes, where two or more metal centers are held in close proximity. egyankosh.ac.in

Dinuclear Complexes: These complexes contain two metal atoms, which may or may not be directly bonded to each other. nih.gov Bridging ligands, including certain phosphines, are often essential for linking the metal centers. rsc.org For example, dinuclear palladium(I) complexes have been synthesized with bridging phosphine ligands. nih.gov The reaction of a mixed donor ligand with isopropyl substituents at the phosphorus with a nickel(II) starting material led to the formation of nickel derivatives, with one sodium enolate intermediate displaying a tetrameric structure in the solid state. cdnsciencepub.com

Cluster Complexes: These are compounds containing three or more metal atoms with metal-metal bonds. egyankosh.ac.in Phosphine ligands play a crucial role in stabilizing these clusters. For example, [(PPh₃)CuH]₆ is a well-known phosphine-stabilized transition metal hydride cluster. wikipedia.org

Interactions with Main Group Elements

While the coordination chemistry of phosphines with transition metals is extensive, their interactions with main-group elements are also an area of active research. researchgate.net

Synthesis and Coordination with Group 11 Metals

This compound and its derivatives form a variety of complexes with the Group 11 metals: copper (Cu), silver (Ag), and gold (Au).

Synthesis: Complexes of Group 11 metals with phosphine ligands are typically prepared by reacting a metal salt or a precursor complex with the phosphine ligand. mdpi.com For instance, gold(I) chloride complexes can be synthesized by reacting [HAuCl₄·H₂O] with the appropriate phosphine ligand. mdpi.com Similarly, copper and silver complexes can be prepared from precursors like [(Me₂S)CuBr] and silver chloride, respectively. mdpi.com

Coordination: In these complexes, the phosphine ligand coordinates to the metal center through the phosphorus atom. The resulting geometry can vary. For example, with α-hydrazidophosphonate ligands, gold(I) complexes can adopt linear to trigonal planar geometries, while silver(I) and copper(I) can form distorted trigonal planar or tetrahedral structures. csic.es In some silver(I) complexes with these ligands, the ligand acts in a tridentate O^N^O fashion. csic.es The bonding in Group 11 phosphine complexes is primarily characterized by σ-donation from the phosphine to the metal. rsc.org Computational studies on [LCuAl(SiNDipp)] complexes, where L is NHCiPr or t-Bu₃P, have shown that changing the co-ligand can significantly affect the charge distribution across the Cu-Al bond. rsc.org

Table 2: Research Findings on this compound Coordination with Group 11 Metals
MetalLigand SystemKey FindingsReference
Copper(I)α-hydrazidophosphonateForms distorted trigonal planar or tetrahedral complexes. csic.es
Copper(I)[LCuAl(SiNDipp)] (L = t-Bu₃P)Co-ligand identity perturbs the Cu-Al bond's charge distribution. rsc.org
Silver(I)α-hydrazidophosphonateCan adopt distorted trigonal planar or tetrahedral geometries, with the ligand sometimes coordinating in a tridentate fashion. csic.es
Gold(I)α-hydrazidophosphonateTypically forms linear to trigonal planar complexes. csic.es
Gold(I)Various phosphinesSynthesized from [HAuCl₄·H₂O] and the phosphine ligand. mdpi.com

Chalcogenide Derivatives and Their Coordination Behavior

This compound ligands can be readily converted into their corresponding chalcogenide derivatives, primarily the phosphine sulfides (R₃P=S) and phosphine selenides (R₃P=Se). This transformation alters the electronic properties and coordination behavior of the ligand. The oxidation of the phosphorus(III) center to phosphorus(V) results in a ligand where the coordination to a metal center occurs through the "softer" chalcogen atom (S or Se) rather than the phosphorus atom. These phosphine chalcogenide ligands, RₙP(E)X₃₋ₙ (where E is a chalcogen), have been extensively studied, and their coordination chemistry with a variety of transition and main group metals is well-documented. researchgate.net

The coordination typically involves the donation of a lone pair of electrons from the chalcogen atom to the metal center, forming a metal-chalcogen bond. alfa-chemistry.com The nature of the substituents on the phosphorus atom, such as the isopropyl group, influences the steric and electronic properties of the ligand, which in turn affects the structure and stability of the resulting metal complexes. researchgate.net

Research has detailed the synthesis and characterization of numerous metal complexes involving this compound chalcogenides. For instance, complexes of palladium(II) and platinum(II) halides with mixed alkylphosphine selenides and sulfides, including those with isopropyl groups like tert-butyl-diisopropylphosphine selenide (B1212193) (tBuⁱPr₂PSe) and di-tert-butyl-isopropylphosphine sulfide (B99878) (tBu₂ⁱPrPS), have been structurally characterized. nih.goviucr.org These studies reveal that L₂MX₂ complexes (where L is the phosphine chalcogenide ligand) typically adopt a trans square-planar geometry at the metal center. nih.gov

Furthermore, bidentate ligands incorporating the diisopropylphosphine (B1583860) chalcogenide moiety, such as imino-bis(diisopropylphosphine chalcogenide) [N(E'PⁱPr₂)₂]⁻ (where E' = S, Se), have been used to synthesize complexes with main group metals like arsenic, antimony, and bismuth. researchgate.netrsc.org These ligands chelate to the metal center through both chalcogen atoms. For example, complexes like Bi[N(SPⁱPr₂)₂]₃ and Sb[N(SPⁱPr₂)₂]₃ feature a distorted octahedral coordination geometry around the metal. rsc.org Similarly, mixed chalcogen-imidodiphosphinate ligands of the type ⁱPr₂P(E)NHP(E′)ⁱPr₂ (E, E' = S, Se) have been prepared and complexed with metals such as zinc, cadmium, palladium, and platinum, demonstrating the versatility of these ligand systems. researchgate.netresearchgate.net

The structural and spectroscopic characteristics of these complexes provide insight into the nature of the metal-ligand bonding. X-ray crystallography has been a key technique for determining the precise coordination geometries and bond parameters. nih.govrsc.orgresearchgate.net

Research Findings on Metal Complexes

Detailed crystallographic studies have provided a wealth of data on bond lengths and angles in metal complexes of this compound chalcogenides. For example, in a series of trans-L₂MX₂ complexes (M=Pd, Pt; X=Cl, Br), the M-E bond lengths (E=S, Se) have been precisely measured. nih.goviucr.org In the dinuclear complex di-μ-chlorido-bis[(tert-butyldiisopropylphosphine sulfide-κS)chloridopalladium(II)], the Pd-S bond is noted to be shorter than in related mononuclear complexes, a difference attributed to the weaker trans influence of a bridging chloride ligand compared to a terminal phosphine sulfide ligand. nih.goviucr.org

The coordination of these ligands to metal centers is also studied using spectroscopic techniques, particularly ³¹P NMR. Upon coordination, the ³¹P NMR chemical shift of the phosphine chalcogenide ligand typically changes, providing information about the electronic environment of the phosphorus atom within the complex.

Below are interactive tables summarizing key structural and spectroscopic data for representative this compound chalcogenide ligands and their metal complexes.

Table 1: Selected Bond Lengths in Palladium(II) and Platinum(II) Complexes of Isopropyl-Containing Phosphine Chalcogenides

CompoundM-E BondBond Length (Å)M-X BondBond Length (Å)P=E BondBond Length (Å)Reference
trans-[PdCl₂(tBuⁱPr₂PSe)₂]Pd-Se2.447 (avg)Pd-Cl2.311 (avg)P=Se2.122 nih.gov
trans-[PdBr₂(tBu₂ⁱPrPS)₂]Pd-S2.332 (avg)Pd-Br2.447 (avg)P=S1.979 nih.gov
trans-[PtCl₂(tBu₂ⁱPrPS)₂]Pt-S-Pt-Cl2.311 (avg)P=S1.983 nih.gov
[Pd₂Cl₂ (μ-Cl)₂(tBuⁱPr₂PS)₂]Pd-S2.296Pd-Cl (terminal)2.269P=S1.986 iucr.org
[Pd₂Cl₂ (μ-Cl)₂(tBuⁱPr₂PS)₂]Pd-S2.296Pd-Cl (bridging)2.348P=S1.986 iucr.org

Table 2: Structural Data for Main Group Metal Complexes with Imino-bis(diisopropylphosphine chalcogenide) Ligands

CompoundMetal CenterCoordination GeometryP=E Bond Length (Å)P-N Bond Length (Å)Reference
Sb[N(SPⁱPr₂)₂]₃SbDistorted Octahedral1.993 - 2.0011.673 - 1.684 rsc.org
Bi[N(SPⁱPr₂)₂]₃BiDistorted Octahedral1.996 - 2.0001.676 - 1.688 rsc.org

Catalytic Applications of Isopropyl Phosphine Based Complexes

Homogeneous Catalysis

In the realm of homogeneous catalysis, isopropyl phosphine-based complexes are instrumental in driving a range of asymmetric reactions, leading to the synthesis of chiral molecules with high enantioselectivity.

The development of chiral phosphine (B1218219) ligands has profoundly impacted the field of asymmetric catalysis. google.com These ligands coordinate to a metal center, creating a chiral environment that influences the enantioselectivity and rate of a reaction. tcichemicals.com Chiral phosphine ligands are broadly classified as those with backbone chirality and those that are P-chirogenic. tcichemicals.com The success of these catalytic systems is highly dependent on the structure and electronic properties of the chiral ligands. nih.gov

Transition metal complexes with chiral phosphine ligands are prominently used as catalysts for asymmetric hydrogenation. sigmaaldrich.com The pioneering work in this area demonstrated the effectiveness of rhodium complexes with chiral phosphine ligands in the asymmetric hydrogenation of dehydroamino acid derivatives, achieving high enantioselectivities. tcichemicals.com This success spurred further research into novel chiral phosphine ligands to enhance reaction selectivity and activity. google.com

P-chiral phosphine ligands, which have stereogenic centers on the phosphorus atoms, have proven to be particularly effective. nih.govresearchgate.net For instance, rhodium complexes of P-chiral bisphosphine ligands like t-Bu-BisP* and t-Bu-MiniPHOS show excellent enantioselectivities, often up to 99.9%, in the asymmetric hydrogenation of α- and β-dehydroamino acid derivatives and enamides. nih.gov Ligands such as (R,R)-2,3-bis(tert-butylmethylphosphino)quinoxaline, which are air-stable, also exhibit high enantioselectivities in rhodium-catalyzed asymmetric hydrogenations. researchgate.net The conformational rigidity and electron-rich nature of these P-chiral phosphine ligands contribute to their high enantioselectivity and catalytic activity. nih.gov

The mechanism of rhodium-catalyzed asymmetric hydrogenations of enamides and related substrates using electron-rich P-chirogenic bisphosphine ligands has been shown to proceed through Rh-dihydride intermediates. tcichemicals.com The enantioselection is determined during the formation of hexacoordinated Rh(III) complexes that include the bisphosphine ligand, dihydride, and the substrate. tcichemicals.com

The following table summarizes the performance of selected this compound-based catalysts in enantioselective hydrogenation.

Table 1: Performance of this compound-Based Catalysts in Enantioselective Hydrogenation

Catalyst/LigandSubstrateProductEnantiomeric Excess (ee) (%)Reference
Rh-(S,S)-1,2-bis(isopropylmethylphosphino)benzeneDehydroamino acid methyl estersChiral amino acid estersUp to 98 researchgate.net
Rh-(R,R)-t-Bu-BisP*α- and β-dehydroamino acid derivativesChiral amino acid derivativesUp to 99.9 nih.gov
Rh-(R,R)-t-Bu-MiniPHOSEnamidesChiral aminesUp to 99.9 nih.gov
Ir-phosphine-phosphite ligands2-methylquinoline1,2,3,4-tetrahydro-2-methylquinolineUp to 73 nih.gov

This table is dynamically generated based on available research data and may not be exhaustive.

Asymmetric hydroformylation is a crucial atom-economical process for producing chiral aldehydes from prochiral olefins. acs.org Rhodium complexes modified with chiral phosphine-phosphite ligands have been extensively studied for this purpose. cnr.itacs.org The performance of these catalysts is highly dependent on the structure of the ligand, including the nature of the two coordinating phosphorus atoms and the ligand backbone. acs.org

For instance, a series of chiral phosphine-phosphite ligands were synthesized and used in the rhodium-catalyzed enantioselective hydroformylation of styrene (B11656). uva.nl These studies revealed that systematic variations in the stereocenters of the ligand backbone and the phosphine moiety have a cooperative effect on the reaction's selectivity. uva.nl Under mild conditions, enantiomeric excesses of up to 63% and regioselectivities towards the branched aldehyde of up to 92% were achieved. uva.nl High-pressure NMR and IR spectroscopy studies have shown that in the active [HRh(P-P)(CO)₂] complexes, the phosphine-phosphite ligands coordinate in an equatorial-apical fashion with the phosphine group in the apical position. uva.nl

In the hydroformylation of styrene using Taddol-based chiral phosphine-phosphite ligands, high regioselectivities (>98%) and good enantioselectivities (up to 85% ee) have been obtained. acs.org The size of the substituent in the ortho-position of the phosphite (B83602) moiety was found to have a significant impact on the enantioselectivity. acs.org Similarly, rhodium catalysts with phosphine-phosphite ligands featuring an oxyphenylene backbone have shown good results in the hydroformylation of styrene and allyl cyanide. acs.org

The following table presents results from various this compound-based catalytic systems in asymmetric hydroformylation.

Table 2: Asymmetric Hydroformylation Using this compound-Based Catalysts

Catalyst SystemSubstrateBranched/Linear Ratio (b/l)Enantiomeric Excess (ee) (%)Reference
Rh-phosphine-phosphite (ligand 1g)Styrene92/863 uva.nl
Rh-Taddol-based phosphine-phosphite (ligand 10h)Styrene>98:285 acs.org
Rh-phosphine-phosphite (naphthyl-substituted)1-vinyl naphthalene-89 acs.org
Rh-phosphine-phosphoramidite (L1/L2)2,3-dihydrofuran-Up to 62 nih.gov

This table is dynamically generated based on available research data and may not be exhaustive.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org The use of chiral phosphine ligands allows for the enantioselective synthesis of axially chiral biaryls, which are important structural motifs in many biologically active molecules and chiral catalysts. rsc.orgresearchgate.netresearchgate.net

The Suzuki-Miyaura coupling, in particular, has been a focus of development for asymmetric synthesis. acs.org Chiral monophosphine ligands have proven effective in these reactions. For example, a chiral-bridged biphenyl (B1667301) monophosphine ligand was more effective than its binaphthyl counterparts in the asymmetric Suzuki-Miyaura coupling of 3-bromopyridine (B30812) derivatives, affording chiral heterocyclic biaryls with up to 92% ee. rsc.org

The design of new chiral phosphine ligands is crucial for advancing these reactions. Atropisomeric phosphine ligands featuring a C-N axial chirality have been successfully applied in the enantioselective Suzuki-Miyaura cross-coupling to produce highly sterically hindered tetra-ortho-substituted biaryls. nih.gov Additionally, the development of catalyst-controlled desymmetrization strategies using anionic chiral phosphine ligands has enabled enantioselective access to mechanically planar chiral rotaxanes via Suzuki-Miyaura reactions. researchgate.net

The following table highlights the effectiveness of this compound-based ligands in enantioselective Suzuki-Miyaura coupling.

Table 3: Enantioselective Suzuki-Miyaura Coupling with this compound-Based Ligands

Catalyst SystemSubstratesProductEnantiomeric Excess (ee) (%)Reference
Pd-Chiral-bridged biphenyl monophosphine (L1)3-bromopyridine derivatives + Arylboronic acidsChiral heterocyclic biarylsUp to 92 rsc.org
Pd-Atropisomeric C-N axial chiral phosphinesAryl halides + Arylboronic acidsTetra-ortho-substituted biarylsUp to 96 (er 98:2) nih.gov
Pd-sSPhosDihalobiphenols + Arylboronic acidsAtropisomeric 2,2′-biphenolsHigh acs.org

This table is dynamically generated based on available research data and may not be exhaustive.

Beyond hydrogenation, hydroformylation, and cross-coupling, this compound-based complexes catalyze a variety of other enantioselective hydrofunctionalization reactions. These reactions involve the addition of a hydrogen atom and another functional group across a double or triple bond.

For example, nickel-catalyzed enantioselective hydroarylation of styrenes and 1,3-dienes with arylboronic acids has been achieved using chiral spiro aminophosphine (B1255530) ligands, providing a route to enantioenriched 1,1-diarylalkanes. chinesechemsoc.org Similarly, the nickel-catalyzed hydrophosphinylation of 1,3-dienes using diarylphosphine oxides and a chiral bisphosphine ligand (Binap) affords chiral allylic phosphine oxides with high regioselectivity and enantioselectivity. acs.org

Cobalt complexes with chiral phosphine ligands have also been employed in asymmetric hydroboration reactions. For instance, a cobalt catalyst with the chiral phosphine ligand (R,R)-Ph-BPE catalyzes the asymmetric hydroboration of ketone-derived silyl (B83357) enol ethers to produce valuable β-hydroxy boronic esters with high enantioselectivities. chinesechemsoc.org

The following table provides examples of other enantioselective hydrofunctionalization reactions.

Table 4: Other Enantioselective Hydrofunctionalizations with this compound-Based Catalysts

Catalyst SystemReaction TypeSubstrateProductEnantiomeric Excess (ee) (%)Reference
Ni-SpiroAP ligand (L1)HydroarylationStyrene + Arylboronic acid1,1-diarylalkane85 chinesechemsoc.org
Ni-BinapHydrophosphinylation1,3-dienes + Diarylphosphine oxidesChiral allylic phosphine oxides>90 acs.org
Co-(R,R)-Ph-BPEHydroborationKetone-derived silyl enol ethersβ-hydroxy boronic estersHigh chinesechemsoc.org
Pd-Josiphos ligandHydrophosphinylation1,3-dienes + Phosphine oxidesChiral allylic phosphine oxidesUp to 96 (er 98:2) nih.gov

This table is dynamically generated based on available research data and may not be exhaustive.

While late transition metal catalysts, particularly nickel and palladium complexes, are well-known for olefin polymerization, the use of bidentate phosphine ligands in this context is less common compared to diimine or P,O-based ligands. researchgate.netnsf.gov However, research has shown that certain nickel complexes with phosphine-based ligands can be effective catalysts for ethylene (B1197577) polymerization and copolymerization.

For instance, nickel complexes with conformationally rigid bisphosphine mono-oxide ligands have been shown to be competent catalysts for ethylene homopolymerization and its copolymerization with methyl acrylate. nsf.gov The activity of these catalysts can be significantly enhanced by the addition of alkali metal cations. nsf.gov

Allylnickel complexes bearing phosphine sulfonate ligands have been synthesized and used as single-component catalysts for ethylene polymerization, producing low molecular weight polyethylenes with only methyl branches. figshare.comfigshare.com In a notable development, a tri-1-adamantylphosphine-nickel complex, upon activation with an alkylaluminoxane, catalyzes the polymerization of ethylene to ultra-high-molecular-weight polyethylene (B3416737) with very high activities. d-nb.info

Computational studies have also provided insights into the role of phosphine substituents. For palladium complexes with bisphosphine monoxide (BPMO) ligands in ethylene polymerization, calculations suggest that polymerization is more favorable when the phosphine substituent is an isopropyl group compared to phenyl or o-methoxy phenyl groups. nih.gov

The table below summarizes the performance of selected this compound-based systems in polymerization reactions.

Table 5: Polymerization Reactions Catalyzed by this compound-Based Complexes

Catalyst SystemMonomer(s)Polymer ProductActivityReference
Ni-bisphosphine mono-oxide (Ni3)EthylenePolyethyleneUp to 3.8 x 10³ kg/mol ·h nsf.gov
Ni-bisphosphine mono-oxide (Ni3) + Li⁺Ethylene + Methyl acrylateCopolymerUp to 8.1 x 10¹ kg/mol ·h nsf.gov
[(o-(i-Pr)₂PC₆H₄SO₃)Ni(allyl)]EthyleneLow molecular weight polyethylene- figshare.com
Tri-1-adamantylphosphine-Ni complex + MAOEthyleneUltra-high-molecular-weight polyethyleneUp to 3.7 x 10⁶ turnovers/h d-nb.info

This table is dynamically generated based on available research data and may not be exhaustive.

Diverse Catalytic Transformations

The utilization of carbon dioxide (CO2) as a C1 building block in organic synthesis is a significant area of research. Copper-catalyzed boracarboxylation of styrenes with CO2 and a diboron (B99234) reagent (B2pin2) is a notable example of CO2 functionalization. cluster-science.com The choice of ligand is crucial for the success of this reaction. Monodentate phosphine ligands, N-heterocyclic carbene (NHC) ligands, and bidentate phosphine ligands have been explored. cluster-science.com

DFT studies have revealed that for monophosphine ligands, the catalyst's reactivity is primarily governed by the ligand's electronic properties. cluster-science.com A more strongly donating monophosphine ligand leads to a lower energy barrier for the rate-determining CO2 insertion step. cluster-science.com Experimental and computational studies on the carboxylation step have provided further insights, including the isolation of catalytically relevant Cu(I)-spiroboralactonate intermediates stabilized by an NHC ligand with di-isopropylphenyl groups. chemrxiv.org

In a different approach, manganese(I) bis(phosphine) complexes, such as fac-[Mn(CH2CH2CH3)(dippe)(CO)3] where 'dippe' is 1,2-bis(diisopropylphosphino)ethane (B1582187), have been shown to catalyze the hydroboration of CO2 to methoxyboranes under mild conditions without the need for a base or other additives. acs.org This highlights the potential of this compound ligands in activating CO2 for valuable chemical transformations.

The activation of CO2 can also be achieved using frustrated Lewis pairs (FLPs) composed of a phosphine and an alane. researchgate.net These systems can capture CO2, enhancing its reactivity. Theoretical studies have investigated the reaction of various phosphines with CO2, showing that the stability of the resulting adduct can be controlled by the choice of substituents on the phosphine and the solvent. mdpi.com

Table 4: Ligand Effects in Copper-Catalyzed Boracarboxylation of Styrene This table is interactive. Users can sort columns by clicking on the headers.

Ligand Type Key Influencing Factor Observation Reference
Monodentate Phosphine Electronic Properties Stronger donor ligands lower the CO2 insertion barrier. cluster-science.com
N-Heterocyclic Carbene (NHC) Steric Effects Significant steric influence on reactivity. cluster-science.com
Bidentate Phosphine Steric Hindrance Ineffectiveness due to sterically congested transition state. cluster-science.com

Phosphine catalysis is a powerful tool for mediating a variety of organic transformations, including rearrangement reactions. nih.gov The nucleophilic addition of a phosphine to an electrophilic starting material generates a reactive zwitterionic intermediate that can undergo subsequent transformations. nih.gov

A notable example is the phosphine-catalyzed rearrangement of vinylcyclopropylketones to cycloheptenones. acs.org This reaction provides an alternative strategy for constructing seven-membered rings. The proposed mechanism involves two main stages: an SN2-type ring-opening of the vinylcyclopropylketone by the phosphine catalyst, followed by an asynchronous 7-endo-trig SN2'-type ring closure of the resulting zwitterionic intermediate to form the cycloheptenone product and regenerate the catalyst. acs.org

The formation of carbon-sulfur (C-S) bonds is essential for the synthesis of many pharmaceuticals and materials. mdpi.com Transition metal-catalyzed cross-coupling reactions are a primary method for achieving this, but the strong C-S and metal-sulfur bonds can make these reactions challenging. acs.orgnih.gov Consequently, strong σ-donating ligands, such as certain phosphines, are often required. acs.org

Nickel-catalyzed C-S cross-coupling reactions have been developed using various phosphine ligands. researchgate.net For example, the coupling of aryl halides with thiols can be effectively catalyzed by Ni(OAc)2 with an N-heterocyclic carbene (NHC) ligand, showing good activity even with challenging aryl chlorides. researchgate.net While this specific example uses an NHC, phosphine ligands are also widely employed in similar systems. The electronic properties of the phosphine ligand are critical for facilitating the oxidative addition and transmetalation steps of the catalytic cycle. acs.orgnih.gov The use of electron-rich phosphines, which can include those with isopropyl substituents, can help to overcome the high activation barriers associated with C-S bond formation. nih.gov

Heterogeneous and Supported Catalysis

The heterogenization of homogeneous catalysts onto solid supports represents a significant advancement in catalysis, aiming to combine the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as ease of separation and recyclability. chemrxiv.orgnih.gov Metal-Organic Frameworks (MOFs) have emerged as promising supports due to their high surface area, tunable porosity, and the ability to incorporate functional groups. nih.govrsc.orgnih.gov Phosphine-functionalized MOFs (P-MOFs), in particular, offer a versatile platform for anchoring metal complexes, creating well-defined, isolated active sites that can mimic the behavior of their homogeneous counterparts while providing enhanced stability. researchgate.netacs.orgethz.ch

Phosphine-Functionalized Metal-Organic Frameworks (MOFs)

The incorporation of phosphine ligands into the structure of MOFs allows for the creation of solid-state catalysts with unique properties. researchgate.netethz.ch These materials, known as P-MOFs, serve as crystalline porous polymers that can act as solid ligands for metal-supported catalysis. nih.govresearchgate.netfigshare.comacs.org The phosphine moieties can be introduced either through direct synthesis, using phosphine-containing linkers, or by post-synthetic modification of a pre-formed MOF. rsc.orgresearchgate.net This functionalization enables the immobilization of transition metals, leading to catalysts with potential applications in a variety of organic transformations. rsc.orgethz.ch

One notable example involves the use of phosphine-functionalized MOF-808 as a solid ligand for rhodium complexes in hydroformylation reactions. chemrxiv.orgacs.org These MOF-heterogenized molecular catalysts have demonstrated high activity for the hydroformylation of ethylene to produce propionaldehyde. chemrxiv.orgacs.org The crystalline and porous nature of the MOF support allows for a molecular-level understanding of the catalytic mechanism and the structure of the active rhodium species. chemrxiv.orgacs.org

The synthesis of P-MOFs can be challenging, often requiring multi-step procedures for the preparation of suitable organic linkers. ethz.ch Furthermore, the stability of the resulting P-MOFs can be a concern. ethz.ch Despite these challenges, the development of P-MOFs is a rapidly growing area of research, with significant potential for creating highly selective and efficient heterogeneous catalysts. researchgate.netethz.ch

Detailed research findings have shown that the steric and electronic properties of the phosphine ligand, as well as the structure of the MOF support, play a crucial role in determining the catalytic performance. nih.govethz.ch For instance, the confinement of phosphine-metal complexes within the pores of a MOF can influence their reactivity and selectivity. researchgate.net

Table 1: Examples of this compound-Functionalized MOFs in Catalysis

MOF CatalystMetal CenterReactionKey Findings
Rh/phosphine-functionalized MOF-808RhodiumEthylene HydroformylationHigh activity (up to 2100 h⁻¹) towards propionaldehyde. chemrxiv.orgacs.org The MOF acts as a porous crystalline macroligand, enabling stabilization of the active species through site-isolation. chemrxiv.orgacs.org
Ir and Rh/phosphine-functionalized MOF-808(Hf)Iridium, RhodiumReductive Amination, HydroaminomethylationBifunctional catalyst with both metal-phosphine complexes and Lewis acidic hafnium sites. researchgate.net Shows good conversion and selectivity. researchgate.net
Pd/MIL-101-PPh₃PalladiumSuzuki-Miyaura CouplingExcellent catalytic activity. nih.gov

Reaction Mechanisms and Reactivity Profiles of Isopropyl Phosphine

Fundamental Reactivity Pathways

The fundamental reactivity of isopropyl phosphine (B1218219) is characterized by several key pathways, including its action as a nucleophile, its dynamic behavior as a ligand in metal complexes, and its participation in essential organometallic steps like oxidative addition and reductive elimination.

The trivalent phosphorus atom in isopropyl phosphine possesses a lone pair of electrons, making it a potent nucleophile. libretexts.orgmsu.edu This nucleophilicity is the cornerstone of many of its applications, particularly in organocatalysis. acs.orgnih.gov The chemistry of phosphines is largely defined by their strong nucleophilic character. libretexts.orgmsu.edu When phosphines react with electrophilic starting materials, they typically do so via an initial nucleophilic addition, which generates a reactive zwitterionic intermediate under mild conditions. acs.org

The efficiency of nucleophilic phosphine catalysis is often dependent on the specific nature of the tertiary phosphine used. beilstein-journals.org Reactions frequently necessitate the use of highly nucleophilic trialkylphosphines. beilstein-journals.org The nucleophilic character of trivalent phosphorus leads to the rapid formation of phosphonium (B103445) salts when reacted with alkyl halides. libretexts.orgmsu.edu This reactivity extends to a variety of electrophiles, including those with carbon-carbon multiple bonds such as alkenes, allenes, and alkynes. acs.orgnih.gov The process begins with the nucleophilic attack of the phosphine on an electron-deficient center, leading to the formation of phosphonium zwitterions that act as key intermediates in subsequent bond-forming steps. beilstein-journals.orgrsc.org

The general mechanism of nucleophilic phosphine catalysis can be summarized as follows:

Nucleophilic Attack: The trivalent phosphine attacks an electrophilic substrate.

Intermediate Formation: A zwitterionic intermediate, typically a phosphonium enolate or betaine (B1666868), is formed. rsc.org

Further Reaction: This reactive intermediate is then trapped by a suitable electrophile or undergoes further transformations to yield the final product. rsc.org

In coordination chemistry, this compound acts as an L-type ligand, formally donating two electrons to a metal center. libretexts.org The dynamics of ligand exchange and dissociation are critical to the function of metal complexes in catalysis. Phosphine complexes are frequently synthesized through ligand substitution reactions, where one ligand on a metal center is replaced by another. libretexts.org

The steric bulk of the isopropyl groups significantly influences these dynamics. Sterically demanding ligands can stabilize low-coordination metal complexes, which are often more reactive due to their electronic unsaturation. uwindsor.ca However, excessive steric hindrance can also slow down or prevent ligand association. For instance, in a study of (phosphino)phosphinidene-carbonyl adducts, the sterically congested phosphinidene (B88843) only reacted with the smaller PMe₃, while the less hindered version reacted with both PMe₃ and PPh₃. acs.org This highlights the delicate balance of steric factors in ligand exchange, which generally proceeds through an associative mechanism. acs.orgresearchgate.net

Experimental and computational studies have been employed to understand the binding affinities and exchange dynamics of phosphine ligands. osti.gov For example, ligand exchange experiments monitored by ³¹P NMR spectroscopy can demonstrate the replacement of a weakly binding phosphine ligand with a stronger one. osti.gov In a series of heterobimetallic palladium complexes, the binding energies of various phosphine ligands were found to correlate with their sigma-bonding ability, following the trend PBu₃ > PPh₃ > P(OPh)₃. osti.gov Such understanding is crucial as stronger binding can sometimes inhibit catalysis by blocking access to the active site. osti.gov

A complex series of ligand exchange reactions can facilitate the electrochemical generation of highly reactive Ni⁰(phosphine) complexes at mild potentials, which are critical for cross-coupling reactions. nih.gov This process involves a "choreographed" sequence of ligand swaps that enables the desired catalytic activity. nih.gov

Oxidative addition and its reverse, reductive elimination, are fundamental two-electron processes in organometallic chemistry and are central to many catalytic cycles. nih.govlibretexts.org In oxidative addition, both the coordination number and the formal oxidation state of the metal increase by two. libretexts.org Reductive elimination is the product-forming step where the oxidation state decreases by two, and it is most commonly observed in metals in higher oxidation states. umb.eduumb.edu

Phosphine ligands, such as this compound, play a crucial role in modulating these steps. Bulky, electron-rich phosphines can promote the formation of low-coordination palladium complexes, which are highly reactive in oxidative addition. uwindsor.ca The mechanism often involves the initial dissociation of a ligand to create a more reactive, coordinatively unsaturated species. umb.edu For reductive elimination to occur, the groups being eliminated typically need to be in a cis orientation to one another on the metal center. umb.edu

Specific examples involving this compound derivatives illustrate these principles. An iron complex featuring an iPrPNP pincer ligand, cis-(iPrPNP)FeH₂(N₂), is proposed to undergo a catalytic cycle involving the reductive elimination of H₂ followed by the oxidative addition of a Si-H bond. nih.gov Similarly, a cobalt(I) complex, (iPrPNP)CoCH₃, is thought to react with benzene (B151609) via oxidative addition of a C-D bond, forming a transient cobalt(III) intermediate, which then undergoes reductive elimination of CH₃D. nih.gov

Process Description Role of this compound Example
Oxidative Addition Metal oxidation state and coordination number increase by two.Stabilizes low-coordinate, reactive metal centers; influences reaction rates.Oxidative addition of C-D bond to (iPrPNP)CoCH₃. nih.gov
Reductive Elimination Metal oxidation state and coordination number decrease by two; forms a new bond.Steric bulk can accelerate this step; cis-orientation of eliminating groups is crucial.Reductive elimination of H₂ from cis-(iPrPNP)FeH₂(N₂). nih.gov

Mechanistic Elucidation of Catalytic Cycles

Understanding the complete catalytic cycle, including the nature of the active species and the role of key intermediates, is essential for optimizing and designing new catalysts. This compound and its derivatives are often key components in these cycles.

In many palladium-catalyzed cross-coupling reactions, the "true" or catalytically active species is often a low-coordinate, monoligated Pd(0) complex, such as [Pd(PR₃)]. uwindsor.caarkat-usa.org The formation of these species from palladium precursors is a critical, often rate-determining, step. arkat-usa.org Bulky and electron-rich phosphines are particularly effective at generating and stabilizing these highly active species. uwindsor.caresearchgate.net

For example, studies have shown that the efficiency of catalyst systems using ligands like tBu₃P or bulky biaryl phosphines depends on the effective formation of the monophosphine palladium complex. arkat-usa.org In some cases, the catalytically active species is generated in situ from a precatalyst. Pincer nickel complexes with iPr₂P arms, for instance, are believed to be catalyst precursors that generate a nickel hydride complex, [2,6-(R₂PO)₂C₆H₃]NiH, which is the actual active species in the hydroboration of CO₂. mdpi.com Complexes with iPr₂P arms were found to be more active catalysts than those with tBu₂P arms in this reaction. mdpi.com

Computational studies have also shed light on the nature of active species. For ylide-functionalized phosphines, DFT studies suggest that a prereactive complex, L·Pd(ArCl), is the likely active species from which the catalytic cycle begins, rather than a "naked" monoligated Pd complex. acs.org

As introduced in section 5.1.1, the nucleophilic addition of a phosphine to an electrophile generates a zwitterionic intermediate. acs.org These intermediates are not merely transient species but are central to the mechanism of numerous organic transformations, including cycloadditions and annulations. beilstein-journals.orgrsc.org

The general pathway involves the formation of a phosphonium betaine intermediate by the addition of the phosphine to a carbon-carbon multiple bond; this zwitterion is then trapped by an appropriate electrophile. rsc.org This strategy is the basis for well-known reactions like the Morita–Baylis–Hillman (MBH) reaction. rsc.org

Intermolecular Reactivity with Electrophiles and Heteroatoms

The reactivity of this compound and its derivatives is characterized by the nucleophilic nature of the phosphorus atom, which readily interacts with a variety of electrophilic species and molecules containing heteroatoms. This section explores its reactions with carbon chalcogenides, unsaturated substrates, thiols, and hydrides, highlighting the formation of diverse adducts and reaction products.

Reactivity with Imines and Other Unsaturated Substrates

Isopropyl phosphines and related primary phosphines demonstrate significant reactivity with imines and other unsaturated organic substrates, leading to the formation of functionalized phosphine derivatives. The hydrophosphination of imines, a type of phospha-Mannich reaction, is a key method for creating P-C-N linkages. uwo.catandfonline.com

The reaction of a primary phosphine with two stoichiometric equivalents of an imine, such as N-benzylidene isopropylimine, results in the formation of bis-α-aminophosphines. uwo.casurfacesciencewestern.com This reaction proceeds through the initial formation of a secondary phosphine intermediate, which can then react with a second imine molecule. uwo.ca For instance, using iso-butylphosphine (i-BuPH₂) as a model, its reaction with N-benzylidene isopropylimine yields both secondary and tertiary phosphine products. uwo.ca Subsequent oxidation of these bis-α-aminophosphines with sulfur (S₈) or hydrogen peroxide (H₂O₂) can generate the corresponding air-stable bis-α-aminophosphine sulfides or oxides. uwo.ca

Table 2: Reaction of Primary Phosphine with N-benzylidene isopropylimine uwo.ca

ReactantsIntermediate ProductFinal Product (before oxidation)Conditions
i-BuPH₂ + 2 Ph-CH=N-iPrSecondary Phosphine (1a)Tertiary Phosphine (2a)Acetonitrile (B52724), 25°C, 18h

The nucleophilic character of phosphines also enables them to catalyze a variety of transformations involving unsaturated substrates like allenoates and alkynes. nih.govacs.org Chiral phosphines containing isopropyl substituents have been employed in asymmetric [3+2] annulations between allenoates and electron-deficient olefins, demonstrating excellent regioselectivity and enantioselectivity. beilstein-journals.org The steric bulk of the isopropyl groups on the phosphine catalyst plays a crucial role in controlling the stereochemical outcome of the reaction. beilstein-journals.org

Furthermore, phosphines react with other unsaturated systems. For example, a phosphinonitrene can react with isopropyl isonitrile to produce a carbodiimide. rsc.org

Reactivity with Thiols and Hydrides

The interaction of isopropyl phosphines and their derivatives with thiols and hydrides often occurs in the context of metal-catalyzed reactions or as part of specific synthetic methodologies.

In metal complexes, phosphine ligands can influence the reactivity of metal-hydride and metal-thiolate bonds. A dinitrogen nickel(I) complex stabilized by triisopropylphosphine (B1582976) ligands, [((iPr₃P)₂Ni]₂(μ-η¹:η¹-N₂), reacts with phenylthiol (PhSH) to afford a nickel hydride-thiolate complex, ((iPr₃P)₂Ni(SPh)(H)). nih.gov This product can subsequently lose H₂ and a phosphine ligand to form a dimeric nickel(I) thiolate complex. nih.gov The same nickel(I) precursor reacts with diphenylphosphine (B32561) to yield a dinuclear Ni(I) complex with bridging phosphido ligands. nih.gov

The reactivity of primary phosphines has been explored alongside thiol-ene chemistry. Studies have shown that photoinitiated phosphane-ene reactions can proceed concurrently with thiol-ene reactions. rsc.org However, under these conditions, the phosphane-ene process often takes precedence. Tertiary phosphine products formed during the reaction can further react with thiols, but this subsequent reaction to form phosphine-sulfides typically occurs only at low P-H bond concentrations, suggesting that hydrogen transfer reactions are kinetically favored. rsc.org

Regarding hydrides, the reaction of a bis(triisopropylphosphine)nickel(II) chloride with sodium hydride (NaH) or lithium triethylborohydride (LiHBEt₃) produces a nickel hydride complex, ((iPr₃P)₂NiHCl). nih.gov Metal hydrides themselves can be highly reactive. A gold(I) hydride complex, (IPr)AuH (where IPr is a bulky N-heterocyclic carbene, not this compound), is known to react with O₂ in the presence of phosphines, leading to the oxidation of the phosphine. acs.orgnih.gov While not a direct reaction of this compound, this illustrates the interplay between metal hydrides and phosphines as reducing agents. Diazaphosphinanes bearing isopropyl groups have also been developed as potent hydride donors under metal-free conditions. rsc.org

Table 3: Reactivity of a Triisopropylphosphine Nickel Complex with a Thiol and Hydride nih.gov

ReactantProductProduct Name
Phenylthiol (PhSH)((iPr₃P)₂Ni(SPh)(H))Hydrido(phenylthiolato)bis(triisopropylphosphine)nickel(II)
Sodium Hydride (NaH)((iPr₃P)₂NiHCl)Chlorido(hydrido)bis(triisopropylphosphine)nickel(II)

Computational and Theoretical Investigations of Isopropyl Phosphine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems containing transition metals and main group elements like phosphorus. q-chem.comnih.gov Its favorable balance of computational cost and accuracy makes it particularly well-suited for studying the behavior of phosphine (B1218219) ligands and their complexes. cmu.edunjit.edu DFT methods model the electron correlation necessary for accurate descriptions of chemical bonding and reactivity by approximating the exchange-correlation energy as a functional of the electron density. q-chem.com

DFT calculations are routinely used to probe the electronic structure of isopropyl phosphine and its derivatives. By analyzing the molecular orbitals (MOs), researchers can understand the nature of the phosphorus lone pair, which is crucial for its function as a ligand. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the phosphorus atom, representing this lone pair, and its energy level is indicative of the ligand's σ-donor strength. The Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the ligand's ability to accept electron density, for instance, through π-backbonding in metal complexes.

Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT to characterize bonding. NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to intuitive chemical concepts like core electrons, lone pairs, and bonds. For this compound, this analysis can quantify the hybridization of the phosphorus atom and the precise nature of the P-C and P-H bonds. In metal complexes, NBO is used to dissect the metal-phosphine bond into its constituent donor and acceptor contributions, providing a quantitative picture of σ-donation from the phosphine to the metal and any potential π-back-donation from the metal to the phosphine. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of a Phosphine Ligand

PropertyCalculated ValueInterpretation
HOMO Energy-5.8 eVRelates to the ionization potential and σ-donor capability.
LUMO Energy+1.2 eVRelates to the electron affinity and π-acceptor capability.
HOMO-LUMO Gap7.0 eVIndicates kinetic stability and electronic excitation energy.
NBO Charge on Phosphorus+0.45 eReflects the charge distribution resulting from electronegativity differences.

The steric and electronic properties of this compound are intimately linked to its three-dimensional structure. The rotation of the isopropyl groups around the P-C bonds gives rise to various conformers with different energies and spatial arrangements. DFT calculations can map this "energetic landscape" by performing geometry optimizations on different starting structures and calculating their relative energies. chemrxiv.org This analysis helps identify the global minimum energy conformation as well as the energy barriers for rotation between different conformers.

When this compound coordinates to a metal center, the conformational preferences can become more complex due to interactions with other ligands in the coordination sphere. rsc.org Computational studies have shown that the orientation of the phosphine's substituents can significantly influence the stability and reactivity of the complex. rsc.orgworktribe.com By systematically rotating the phosphine ligand and its substituents, researchers can construct a potential energy surface that reveals the most stable orientations and the pathways for conformational changes. worktribe.com

Table 2: Hypothetical Relative Energies of this compound Conformers from DFT

ConformerPoint Group SymmetryRelative Energy (kcal/mol)
GaucheC10.00 (Global Minimum)
AntiCs+0.75
Eclipsed (Transition State)C1+3.50

One of the most powerful applications of DFT is in the elucidation of reaction mechanisms. rsc.org For reactions involving this compound, either as a catalyst or a ligand, DFT can be used to trace the entire reaction pathway from reactants to products. This involves locating and characterizing all stationary points on the potential energy surface, including intermediates and, most importantly, transition states.

By calculating the energies of these species, a complete energy profile for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. DFT calculations provide detailed geometric information about the transition state, revealing the precise arrangement of atoms as bonds are broken and formed. rsc.org This insight is critical for understanding reaction selectivity and for designing more efficient catalysts or reaction conditions. For example, DFT has been successfully applied to understand phosphine-catalyzed ring-opening reactions and nucleophilic substitution pathways. rsc.orgrsc.org

DFT methods allow for the direct calculation of various spectroscopic properties, which can be compared with experimental data to validate the computational model or to aid in the interpretation of complex spectra. nih.gov For this compound systems, two of the most commonly calculated properties are vibrational frequencies and NMR chemical shifts.

Calculating the second derivatives of the energy with respect to atomic positions yields the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) or Raman spectrum. These calculated frequencies are often systematically scaled to account for anharmonicity and other approximations in the DFT functional, leading to excellent agreement with experimental spectra.

The prediction of NMR chemical shifts, particularly for the ³¹P nucleus, is another key application. mdpi.com DFT calculations can accurately reproduce the chemical shifts of phosphine ligands and their changes upon coordination to a metal center. This predictive power is invaluable for identifying species in solution and for understanding how the electronic environment of the phosphorus atom is affected by its chemical surroundings. mdpi.com

Advanced Quantum Chemical Methodologies

While DFT is a versatile tool, more advanced methods are sometimes employed to achieve higher accuracy or to calculate specific properties that are not readily accessible through standard DFT approaches. These methods can provide a more refined understanding of the subtle electronic and steric effects that govern the behavior of phosphine ligands.

The influence of a phosphine ligand on a metal center is broadly categorized into electronic and steric effects. Computational chemistry provides quantitative descriptors for both.

Electronic Parameters: While the Tolman Electronic Parameter (TEP) is an experimental measure, computational chemistry offers purely theoretical descriptors of a ligand's σ-donating and π-accepting ability. A widely used parameter is the molecular electrostatic potential minimum (Vmin) calculated in the region of the phosphorus lone pair. researchgate.net A more negative Vmin indicates a stronger electron-donating ability. researchgate.netresearchgate.net Other methods, like the Quantitative Analysis of Ligand Effects (QALE), use a multi-parameter approach to dissect the electronic influence into different components. rsc.org

Steric Parameters: The classic Tolman cone angle (θ) provides a simple measure of a ligand's steric bulk. manchester.ac.uk However, it is a simplified model that doesn't capture the complex 3D shape of many ligands. More sophisticated computational methods have been developed to provide a more accurate representation of steric hindrance. The "percent buried volume" (%Vbur) is a popular modern descriptor that calculates the percentage of the volume of a sphere (typically with a radius of 3.5 Å) around the metal atom that is occupied by the ligand. princeton.edutuwien.at Unlike the cone angle, the buried volume accounts for the entire shape of the ligand and its specific conformation within a complex. princeton.edu These advanced descriptors have shown a strong correlation with catalytic activity and can be used to predict the performance of ligands like this compound in catalytic reactions. princeton.edu

Table 3: Comparison of Computed Steric and Electronic Parameters for Various Phosphine Ligands

Ligand (PR₃)Tolman Cone Angle (θ)°Buried Volume (%Vbur)MESP Minimum (Vmin, kcal/mol)
PH₃ (Phosphine)8720.1-23.5
PMe₃ (Trimethylphosphine)11828.5-40.1
P(i-Pr)₃ (Triisopropylphosphine)16039.8-46.5
PCy₃ (Tricyclohexylphosphine)17042.1-47.2
PPh₃ (Triphenylphosphine)14535.5-35.7

Note: Values are representative and can vary slightly depending on the computational method and parameters used.

Modeling Ligand Effects on Catalytic Performance

Computational and theoretical investigations are crucial in elucidating the intricate effects of phosphine ligands, such as this compound, on the performance of catalytic systems. These studies provide quantitative measures of a ligand's steric and electronic properties, allowing for the development of predictive models that correlate these features with catalytic activity, selectivity, and stability. By employing methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate energy barriers for key elementary steps (e.g., oxidative addition, transmetalation, and reductive elimination), and ultimately rationalize experimentally observed outcomes.

Detailed research into the Suzuki-Miyaura reaction has provided significant insights into how ligands like triisopropylphosphine (B1582976) influence catalytic performance. A key study by Denmark and colleagues involved the kinetic and computational analysis of arylpalladium(II) boronate complexes, which are crucial pre-transmetalation intermediates. acs.org Their work highlighted the profound effect of the phosphine ligand on the rate of the transmetalation step. By monitoring the reaction of various arylpalladium(II) hydroxide (B78521) complexes with 4-fluorophenylboronic acid, they established a clear trend in transmetalation rates.

The computational models in this study rationalized these experimental findings. The calculations suggested that the steric bulk of the two triisopropylphosphine groups on the palladium center can hinder the formation of the necessary tetracoordinate intermediate (an 8-B-4 species) required for rapid transmetalation. acs.org However, the dissociation of one phosphine ligand to form a monoligated complex reverses this, substantially favoring the formation of the active intermediate. This demonstrates that catalytic performance is a delicate balance between the steric and electronic properties of the ligand, which computational models can help to unravel. The data underscores the necessity of generating a coordinatively unsaturated and electrophilic palladium center for the transmetalation to proceed efficiently. acs.org

Table 1: Effect of Phosphine Ligand on the Rate of Transmetalation This table is based on data presented in the study of arylpalladium(II)boronate complexes in the Suzuki-Miyaura reaction. acs.org

LigandRate Constant (k, 10⁻³ s⁻¹)Relative Rate
PPh₃16.4 ± 0.628.3
P(i-Pr)₃ 5.78 ± 0.13 10.0
DPPF0.58 ± 0.011.0

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of organophosphorus compounds, including those containing the isopropyl phosphine (B1218219) moiety. The spin-active ³¹P nucleus, with 100% natural abundance, provides a direct window into the electronic environment of the phosphorus atom. wikipedia.org

³¹P NMR spectroscopy is exceptionally sensitive to the coordination state and chemical environment of the phosphorus atom in isopropyl phosphine ligands. magritek.com The chemical shift (δ) of the ³¹P nucleus provides critical information about the nature of the groups attached to phosphorus and its coordination to a metal center. For instance, the ³¹P NMR spectrum of a phosphine ligand changes significantly upon coordination to a metal, with the magnitude of the coordination shift depending on factors like the metal, the other ligands present, and the geometry of the complex.

In rhodium(I) complexes bearing a tris(isopropyl)-azaphosphatrane (TⁱPrAP) ligand, ³¹P{¹H} NMR spectroscopy revealed the coordination of the phosphine to the rhodium center. rsc.org For example, the reaction of a rhodium complex with triphenylphosphine (B44618) resulted in two doublets of doublets in the ³¹P{¹H} NMR spectrum, with coupling constants ¹J(Pa,Rh) = 163 Hz and ¹J(Pb,Rh) = 202 Hz, which are characteristic of a square planar complex. rsc.org The coupling constant between two phosphorus nuclei, ¹J(Pa,Pb) = 60 Hz, indicated a cis conformation. rsc.org

The oxidation state of the phosphorus atom also dramatically influences the ³¹P chemical shift. For example, the oxidation of a phosphine to a phosphine oxide results in a significant downfield shift of the ³¹P signal. This property is routinely used to monitor the stability and reactivity of phosphine ligands. magritek.com The chemical shifts for trialkyl phosphines are distinct from their protonated counterparts, providing a means to study acid-base chemistry.

The ³¹P NMR chemical shifts are referenced against an external standard, typically 85% phosphoric acid (H₃PO₄). wikipedia.org The data in the table below illustrates the typical range of ³¹P NMR chemical shifts for various phosphine derivatives, highlighting the sensitivity of this technique to the ligand's electronic environment.

Table 1: Representative ³¹P NMR Chemical Shift Data

Compound/Complex Type ³¹P Chemical Shift (ppm) Reference
Isopropyl-diphenylphosphine 2.26 (s) rsc.org
Diisopropyl-phenylphosphine 11.9 (s) rsc.org
Rh(I) Complex with TⁱPrAP and PPh₃ Doublet of doublets ¹J(Pa,Rh) = 163 Hz, ¹J(Pb,Rh) = 202 Hz rsc.org
Rh(I) Complex with TⁱPrAP and 2-pyridyldiphenylphosphine Doublet of doublets ¹J(Pa,Rh) = 161 Hz, ¹J(Pb,Rh) = 204 Hz rsc.org
Tris(4-methoxyphenyl)phosphine oxide 20.7 (d, J = 477.4 Hz) rsc.org

While ³¹P NMR is a primary tool, a comprehensive understanding of this compound-containing molecules requires the application of multi-nuclear NMR techniques, including ¹H NMR, ¹³C NMR, and two-dimensional correlation spectroscopy (COSY).

¹H NMR provides detailed information about the proton environment in the molecule. For this compound derivatives, the protons on the isopropyl group exhibit characteristic splitting patterns due to coupling with both neighboring protons and the phosphorus nucleus. For example, in isopropyl-diphenylphosphine, the six methyl protons appear as a doublet of doublets, and the single methine proton appears as a multiplet. rsc.org In certain osmium complexes, the PH hydrogen of a diisopropylphosphine (B1583860) ligand shows a doublet with a large ¹H-¹P coupling constant of approximately 370 Hz. acs.org

¹³C NMR offers insights into the carbon skeleton of the molecule. The carbon atoms of the isopropyl group couple to the phosphorus atom, resulting in doublets in the ¹³C NMR spectrum. The magnitude of the ¹³C-¹P coupling constant (J(C,P)) depends on the number of bonds separating the carbon and phosphorus atoms and can provide valuable structural information. For instance, in isopropyl-diphenylphosphine, the methyl carbons show a ¹J(P,C) of 17.9 Hz, while the methine carbon has a ¹J(P,C) of 8.27 Hz. rsc.org

COSY (Correlation Spectroscopy) is a 2D NMR technique that reveals proton-proton coupling relationships. ceitec.cz In the context of this compound ligands, ¹H-¹H COSY spectra are used to confirm the connectivity of protons within the isopropyl group and to assign complex multiplets. acs.orgmdpi.com This is particularly useful in structurally complex molecules where one-dimensional spectra may be difficult to interpret.

The study of dynamic processes, such as ligand exchange or conformational changes, can also be investigated using variable-temperature NMR spectroscopy. Changes in the NMR spectra as a function of temperature can provide information on the energy barriers and mechanisms of these processes. d-nb.info

Table 2: ¹H and ¹³C NMR Data for this compound Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Reference
Isopropyl-diphenylphosphine ¹H 1.06 (dd, 6H), 2.43 (h, 1H) rsc.org
¹³C 19.6 (d), 24.9 (d) JP-C = 17.9, JP-C = 8.27 rsc.org
Diisopropyl-phenylphosphine ¹H 0.56-1.10 (dd, 6H), 2.10 (hd, 1H) rsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile compounds, making it suitable for many organophosphorus compounds and their metal complexes. nih.gov Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process provides detailed structural information. nih.gov

The fragmentation pathways of organophosphorus compounds in ESI-MS/MS are highly dependent on their structure. mdpi.com For alkyl organophosphorus compounds, fragmentation often involves the sequential loss of alkene molecules via McLafferty-type rearrangements. mdpi.com Aromatic organophosphorus compounds, on the other hand, may exhibit cleavage of C-O and P-O bonds. mdpi.com The study of these fragmentation patterns can help in the identification of unknown organophosphorus compounds and their metabolites or degradation products. nih.gov For instance, in the analysis of organophosphorus pesticides, derivatization followed by LC-ESI-MS/MS can enhance sensitivity and provide information-rich fragmentation spectra for identification. mdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.gov This accuracy allows for the unambiguous determination of the elemental composition of a molecule, which is crucial for confirming the identity of a newly synthesized compound or for identifying unknown compounds in complex mixtures. researchgate.net For this compound, the exact mass can be calculated and compared to the experimentally determined value to confirm its molecular formula (C₃H₉P). nih.gov HRMS is often used in conjunction with techniques like liquid chromatography (LC) to analyze complex samples and identify trace-level contaminants. mdpi.com

Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a highly sensitive method for the analysis of volatile compounds like phosphine and its simple alkyl derivatives in various matrices. jfda-online.comnih.gov In this technique, the volatile analytes are partitioned from a solid or liquid sample into the headspace of a sealed vial, which is then injected into a gas chromatograph for separation and subsequent detection by a mass spectrometer. fda.gov.tw

This method is particularly useful for the trace analysis of phosphine residues in food and environmental samples. jfda-online.comnih.gov For instance, a validated HS-GC-MS method for phosphine detection in food commodities demonstrated a limit of quantification of 0.005 ppm. jfda-online.com The method often involves the acidification of the sample to convert phosphide (B1233454) salts into phosphine gas. researchgate.netnih.gov The use of a mass selective detector (MSD) allows for the selective monitoring of specific ions, enhancing the specificity and sensitivity of the analysis. jfda-online.com For phosphine, the ions at m/z 34, 33, and 31 are typically monitored. jfda-online.com

Table 3: GC-MS Parameters for Phosphine Analysis

Parameter Value/Description Reference
Technique Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) jfda-online.comfda.gov.tw
Ion Source Electron Ionization (EI) jfda-online.comfda.gov.tw
Column HP-PLOT/Q+PT capillary column or equivalent jfda-online.comfda.gov.tw
Monitored Ions (m/z) 34, 33, 31 jfda-online.com
Incubation Temperature 65 °C jfda-online.comfda.gov.tw
Incubation Time 20 min jfda-online.comfda.gov.tw

| Limit of Quantification | 0.005 ppm in food matrices | jfda-online.com |


X-ray Crystallography for Solid-State Structural Determination

The solid-state structure of various metal complexes incorporating di- and tri-isopropylphosphine ligands has been resolved. For instance, the crystal structures of square planar nickel(II), palladium(II), and platinum(II) complexes with o-phenylenebis(diisopropylphosphine) have been determined, revealing details about the coordination geometry around the metal center and the conformation of the phosphine ligands. acs.org Similarly, the structures of ruthenium complexes with ligands such as 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe) have been elucidated, providing insights into the steric bulk and bonding characteristics of the diisopropylphosphino group. figshare.com

In a different context, the crystal structure of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine has been reported, showcasing the arrangement of the diisopropylphosphine group attached to a rigid xanthene backbone. Such studies are crucial for understanding how the isopropyl groups orient themselves to minimize steric hindrance, which in turn influences the reactivity and catalytic activity of the corresponding metal complexes.

The following table summarizes representative crystallographic data for compounds containing isopropylphosphine derivatives, illustrating the typical parameters obtained from X-ray diffraction analysis.

Table 1: Representative Crystallographic Data for Isopropylphosphine Derivatives

Compound/Complex Crystal System Space Group Key Bond Lengths (Å) & Angles (°) Reference
trans-[Pd(μ-Cl){(i-Pr)₂PCH₂(oxazoline)}]₂(OTf)₂ Monoclinic P2₁/c Pd-P: ~2.2-2.3, Pd-Cl: ~2.3-2.4, P-C: ~1.8-1.9 academie-sciences.fr
(η⁵-C₅H₄Me)Mo(CO)₂(PPhEt₂)I - - Mo-P: ~2.45, P-C(ethyl): ~1.84, P-C(phenyl): ~1.83, C-P-C angles: ~101-105° thieme-connect.com
[NiCl₂(o-phenylenebis(diisopropylphosphine))] Monoclinic P2₁/n Ni-P: ~2.18, Ni-Cl: ~2.17, P-Ni-P: ~87.5°, Cl-Ni-Cl: ~90.1° acs.org

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds, such as P-H, C-H, C-P, and P-C₃.

A detailed vibrational assignment for this compound ((CH₃)₂CHPH₂) and its deuterated isotopomer, isopropylphosphine-d₂, has been established through the analysis of their infrared and Raman spectra in the gaseous, liquid, and solid states. acs.org These studies have identified the presence of both gauche and trans rotational isomers in the fluid phases. acs.org Theoretical calculations, employing methods such as MP2 and DFT, have been used to support and refine the experimental vibrational assignments. tandfonline.comresearchgate.net

The P-H stretching vibrations are particularly diagnostic, appearing in a distinct region of the spectrum. The various bending, wagging, and twisting motions of the PH₂ group also give rise to characteristic bands. The vibrations of the isopropyl group, including the C-H stretches and bends of the methyl and methine groups, are also well-defined.

The table below presents a selection of the fundamental vibrational frequencies for this compound and their assignments, providing a vibrational fingerprint for the molecule. acs.orgnasa.gov

Table 2: Selected Infrared Absorption Frequencies and Vibrational Assignments for this compound ((CH₃)₂CHPH₂)

Frequency (cm⁻¹) Assignment Vibrational Mode
~2960 ν(CH₃) Asymmetric CH₃ Stretch
~2870 ν(CH₃) Symmetric CH₃ Stretch
~2300 ν(PH₂) PH₂ Stretch
~1460 δ(CH₃) Asymmetric CH₃ Bend
~1380 δ(CH₃) Symmetric CH₃ Bend
~1090 δ(PH₂) PH₂ Scissoring
~950 ρ(PH₂) PH₂ Rocking
~800 ν(PC) P-C Stretch
~730 τ(PH₂) PH₂ Twisting

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular dichroism (CD) spectroscopy is an essential technique for investigating the stereochemical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral centers. While this compound itself is not chiral, the introduction of a stereogenic center at the phosphorus atom or within the isopropyl group can lead to chiral derivatives.

The application of CD spectroscopy is particularly prominent in the study of chiral phosphine ligands and their metal complexes. oup.comrsc.org For instance, the chirality of phosphines can be induced by incorporating them into inherently chiral scaffolds, such as biaryls or helicenes. thieme-connect.comnih.govacs.org The resulting CD spectra can confirm the transfer of chirality to the phosphine moiety and provide insights into the structure of the chiral ligand in solution. thieme-connect.com

In the context of catalysis, CD spectroscopy can be used to study the interaction between a chiral phosphine ligand and a metal center, as well as the formation of supramolecular assemblies. nih.govnih.gov For example, the binding of a chiral amine to an achiral phosphine can induce a CD signal, indicating the formation of a chiral complex through noncovalent interactions. nih.gov

Furthermore, the CD spectra of chiral phosphine-borane complexes have been investigated to establish their absolute configurations, with theoretical calculations aiding in the assignment of the observed electronic transitions. acs.org In multiresonance thermally activated delayed fluorescence (MR-TADF) emitters, a stable central chiral phosphorus atom has been shown to maintain the absolute configuration, with the enantiomers exhibiting clear mirror-image CD spectra. chinesechemsoc.org These studies highlight the power of CD spectroscopy in characterizing the chiroptical properties of a wide range of phosphine derivatives.

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation Isopropyl Phosphine (B1218219) Ligands for Enhanced Selectivity and Activity

The rational design of phosphine ligands is a cornerstone of modern catalysis, enabling the synthesis of complex molecules with high efficiency and precision. The steric and electronic properties of these ligands can be meticulously adjusted to control the reactivity and selectivity of metal catalysts. tcichemicals.com Isopropyl groups, with their specific steric bulk, play a significant role in this molecular engineering.

Research has demonstrated that the effectiveness of a phosphine ligand is often a balance between its electron-donating ability and its steric size. acs.orgnih.gov For instance, in palladium-catalyzed cross-coupling reactions, ligands must be sufficiently electron-rich to facilitate the oxidative addition step, while also being able to accommodate bulky groups in the transition state. acs.orgnih.gov The development of biarylphosphine ligands, such as the Buchwald ligands, exemplifies this principle. sigmaaldrich.com By systematically modifying the substituents on the biaryl backbone, including the use of bulky isopropyl groups, researchers have developed highly active and stable catalysts for a wide range of C-C, C-N, and C-O bond-forming reactions. sigmaaldrich.com

Further advancements have led to the creation of "hybrid" ligands that combine different types of substituents on the phosphorus atom to achieve superior catalytic performance. For example, replacing a phenyl group with a cyclohexyl or tert-butyl group on certain biarylphosphine ligands has been shown to create more effective catalysts. acs.org This strategy of fine-tuning is guided by mechanistic studies and kinetic analysis, allowing for a more predictive approach to ligand development. acs.org

The design strategy extends to creating ligands that can overcome specific challenges, such as the coupling of sterically hindered substrates. tcichemicals.com By introducing bulky groups like tri-isopropylphenyl, ligands can create a specific coordination environment around the metal center that accelerates key steps like reductive elimination. nih.gov This level of control has enabled reactions that were previously difficult to achieve, such as the coupling of secondary alcohols with unactivated aryl halides. nih.gov

The development of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, represents another significant area of research. jst.go.jp These conformationally rigid and electron-rich ligands have shown exceptional enantioselectivity in various asymmetric reactions. jst.go.jp The strategic placement of isopropyl groups in these chiral structures is crucial for creating the specific steric environment needed for high levels of asymmetric induction. beilstein-journals.org

Table 1: Examples of Rationally Designed Phosphine Ligands and Their Applications
Ligand TypeKey Design FeatureApplicationObserved ImprovementReference
Biaryl(dialkyl)phosphine (e.g., Buchwald ligands)Bulky isopropyl and other alkyl groups on a biaryl skeleton. sigmaaldrich.comPd-catalyzed C-N and C-O cross-coupling. sigmaaldrich.comHigh stability and activity for coupling aryl chlorides. sigmaaldrich.com sigmaaldrich.com
Biaryl(alkyl)phenyl phosphinesHybrid alkyl/aryl substitution on phosphorus (e.g., cyclohexyl/phenyl). acs.orgPd-catalyzed arylation of hindered primary amines. acs.orgSuperior catalytic activity compared to diaryl or dialkyl phosphines. acs.org acs.org
Diaryl-tert-butyl phosphinesVaried electronic and steric properties on the aryl groups. acs.orgnih.govPd-catalyzed silyl-Heck reaction for allylsilane synthesis. acs.orgnih.govSuppression of alkene isomerization and improved yields. acs.orgnih.gov acs.orgnih.gov
P-chiral PhosphinesConformationally rigid structures with chirality at the phosphorus atom. jst.go.jpAsymmetric hydrogenation and other asymmetric reactions. jst.go.jpExcellent enantioselectivity and high catalytic activity. jst.go.jp jst.go.jp

Applications in Sustainable Chemical Processes and Renewable Feedstock Utilization

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research, with a focus on developing environmentally benign processes and utilizing renewable resources. mdpi.com Phosphine-catalyzed reactions are emerging as powerful tools in this context. chinesechemsoc.org The development of phosphine ligands, including those with isopropyl substituents, is crucial for advancing catalysis in sustainable applications such as biodiesel production and biomass conversion. acs.orgrsc.org

One key area is the conversion of biomass-derived platform molecules into valuable chemicals. For example, the hydrogenation of levulinic acid, a product of cellulose (B213188) hydrolysis, yields γ-valerolactone, a versatile chemical intermediate. Research has explored the use of phosphine ligands in ruthenium catalysts for this transformation. rsc.org The design of these ligands is critical for achieving high efficiency and selectivity in the hydrogenation process.

Phosphine catalysts also play a role in polymerization reactions that can utilize renewable monomers or employ more sustainable processes. For instance, phosphine-based initiating systems have been developed for free radical polymerization, a widely used industrial process. researchgate.net New phosphine co-initiators can overcome oxygen inhibition, a common problem in these reactions, and can be designed to work under milder conditions, such as irradiation with visible light. researchgate.net

In the realm of hydroformylation, an essential industrial process for producing aldehydes from alkenes, phosphine-modified cobalt and rhodium catalysts are widely used. osti.govtamu.edu The addition of trialkylphosphine ligands, such as those containing isopropyl groups, can dramatically alter the rate and regioselectivity of the reaction. osti.gov These modified catalysts often allow the reaction to proceed under lower pressures and can direct the synthesis towards the production of alcohols, which are valuable industrial chemicals. osti.gov Recent research has focused on developing heterogeneous catalysts by encapsulating cobalt species within porous phosphine polymers, aiming for tunable synthesis of alcohols and aldehydes with high efficiency and catalyst recyclability. rsc.org This approach aligns with green chemistry principles by offering high atom efficiency and reducing waste. rsc.org

Furthermore, phosphine-catalyzed dearomatization reactions are providing new synthetic routes to complex molecules from simple aromatic precursors. chinesechemsoc.orgchinesechemsoc.org Chiral phosphine catalysts have been successfully employed in the asymmetric [3+2] annulation of benzimidazoles, demonstrating excellent functional group tolerance and providing access to valuable heterocyclic structures under mild conditions. chinesechemsoc.orgchinesechemsoc.org

Table 2: Isopropyl Phosphine Derivatives in Sustainable Chemistry
ProcessCatalyst/Ligand SystemFeedstock/SubstrateProductSignificanceReference
Reductive HydroformylationCobalt encapsulated in porous phosphine polymer. rsc.orgAlkenes (e.g., 1-octene). rsc.orgAlcohols or Aldehydes. rsc.orgTunable synthesis, high atom efficiency, heterogeneous catalysis. rsc.org rsc.org
HydrogenationRuthenium-phosphine complexes. rsc.orgLevulinic Acid (biomass-derived). rsc.orgγ-Valerolactone. rsc.orgConversion of renewable feedstock to valuable chemicals. rsc.org rsc.org
Asymmetric DearomatizationChiral phosphine catalysts. chinesechemsoc.orgchinesechemsoc.orgBenzimidazoles and cyclopropenones. chinesechemsoc.orgchinesechemsoc.orgDearomatized heterocycles. chinesechemsoc.orgchinesechemsoc.orgHigh enantioselectivity, mild conditions, atom-economical. chinesechemsoc.orgchinesechemsoc.org chinesechemsoc.orgchinesechemsoc.org
Free Radical PolymerizationCamphorquinone/phosphine co-initiator systems. researchgate.net(Meth)acrylates. researchgate.netPolymers. researchgate.netOvercomes oxygen inhibition, potential for amine-free systems. researchgate.net researchgate.net

Interdisciplinary Research with Materials Science for Novel Functional Materials

The unique properties of organophosphorus compounds, including this compound derivatives, make them valuable building blocks in materials science. ontosight.aiacs.org Their applications range from ligands in the synthesis of nanomaterials to components of functional polymers and coordination complexes. The steric hindrance provided by isopropyl groups can enhance the stability and solubility of these materials in organic solvents, making them suitable for various applications. cymitquimica.com

In the field of coordination chemistry, phosphine ligands featuring bulky isopropyl groups are used to create stable metal complexes with specific geometries and electronic properties. cymitquimica.comnih.gov For example, tris(1-ethyl-4-isopropyl-imidazolyl)phosphine has been used to synthesize a series of nickel(II) complexes that serve as structural models for the active sites of nickel-containing proteins. nih.gov The study of such complexes provides insights into biological systems and can guide the design of new catalysts.

Phosphine compounds are also integral to the synthesis of advanced materials like semiconductor nanocrystals. While some modern methods aim for phosphine-free routes, phosphine chemistry has historically been central to the development of high-quality quantum dots. acs.org The understanding gained from phosphine-based synthesis informs the development of next-generation materials for applications in displays and lighting.

Furthermore, phosphine oxides, which can be derived from phosphines, are being explored for their potential in materials science. ontosight.ai Their incorporation into polymers can impart unique optical or electrical properties. ontosight.ai The synthesis of unsymmetrical tertiary phosphine oxides, containing three different substituents on the phosphorus atom, is an active area of research, as these chiral molecules have a wide range of potential applications. acs.org

The reactivity of phosphines also allows for their incorporation into polymer backbones. Cobalt complexes with phosphine ligands have been used to catalyze the polymerization of dienes, yielding polymers with specific microstructures. researchgate.net For example, cobalt chloride complexes with ligands such as CoCl2(P(isopropyl)Ph2)2, when activated with methylaluminoxane (B55162) (MAO), are highly active for the polymerization of 1,3-dienes. researchgate.net Similarly, phosphine imine ligands are used in late-transition-metal catalysts for olefin polymerization, where the bulky substituents on the phosphine, such as tert-butyl and isopropyl groups, are critical for controlling the polymer's molecular weight. acs.org


Q & A

Q. What are the established synthetic routes for isopropyl phosphine derivatives, and how do steric hindrance effects influence their preparation?

this compound derivatives (e.g., tri(isopropyl)phosphine) are typically synthesized via sequential Grignard reactions. A two-step approach is required for bulky substituents: bulky Grignard reagents (e.g., i-propyl or cyclohexyl) are added first to minimize steric clashes, followed by smaller reagents (e.g., methyl) . For example, i-propyl(dimethyl)phosphine is synthesized in 55% yield using this method. Key challenges include optimizing reaction temperatures and reagent stoichiometry to avoid side reactions caused by steric bulk.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound complexes?

  • X-ray crystallography : Critical for determining coordination geometry and bond lengths. For instance, tri(isopropyl)phosphine-AuCN complexes exhibit linear coordination (C–Au–P angle = 177°) with Au–P distances of 2.284 Å .
  • NMR spectroscopy : <sup>31</sup>P NMR distinguishes phosphine oxidation states and ligand environments. Chemical shifts correlate with electron-donating/withdrawing effects of substituents.
  • Cyclic voltammetry : Used to assess redox behavior. For Mo(VI) complexes with this compound ligands, oxidation potentials shift due to electron-donating i-propyl groups (e.g., -0.12 V vs. SCE) .

Advanced Research Questions

Q. How do steric and electronic properties of this compound ligands modulate catalytic activity in transition metal complexes?

Steric effects are quantified using cone angles (θ), while electronic effects are analyzed via Tolman electronic parameters (TEP). For example:

  • Steric threshold: In Mo complexes, a cone angle >135° (calculated for this compound) disrupts catalytic oxo-transfer reactions due to hindered substrate access .
  • Electronic modulation: Isopropyl groups lower TEP values (≈2050 cm⁻¹), enhancing metal-to-ligand charge transfer in photochemical pathways . Methodological recommendation : Combine X-ray crystallography (steric analysis) and IR spectroscopy (TEP determination) for systematic ligand optimization.

Q. How can contradictory data on phosphine-containing complexes (e.g., monomeric vs. ionic structures) be resolved?

Contradictions often arise from solvent polarity or crystallization conditions. For example:

  • Tri(isopropyl)phosphine-AuCN forms monomeric structures in the solid state (validated by X-ray data) but may ionize in polar solvents . Resolution strategy :
  • Conduct parallel experiments in varying solvents (e.g., CH2Cl2 vs. H2O).
  • Use conductivity measurements and ESI-MS to detect ionic species in solution.

Q. What advanced computational methods are suitable for predicting this compound ligand behavior in reaction mechanisms?

  • DFT calculations : Model transition states in nucleophilic substitution reactions (e.g., SN2 pathways). Isopropyl groups increase activation barriers by 15–20 kJ/mol due to steric hindrance .
  • Molecular dynamics (MD) : Simulate ligand flexibility in catalytic cycles. For example, i-propyl rotation in Pd complexes affects substrate binding entropy .

Data Validation and Reproducibility

Q. How should researchers address irreproducible results in phosphine-mediated radical reactions?

Irreproducibility often stems from trace oxygen or moisture. Example:

  • Isopropyl diphenylphosphinite forms phosphine oxide under ambient light but yields acridan derivatives under argon with controlled irradiation . Best practices :
  • Use Schlenk-line techniques for oxygen-sensitive reactions.
  • Validate reaction conditions via in-situ UV-vis spectroscopy to monitor intermediates.

Q. What statistical approaches are recommended for analyzing steric/electronic trends across phosphine ligand libraries?

  • Multivariate regression : Correlate cone angles, TEP values, and catalytic outputs (e.g., turnover frequency).
  • Principal component analysis (PCA) : Identify dominant factors (e.g., steric vs. electronic) in ligand performance datasets .

Contradictory Findings in Literature

Q. How to reconcile discrepancies in reported phosphine detection methods (e.g., false signals in spectroscopic studies)?

False positives in phosphine detection (e.g., in Venusian atmosphere studies) highlight the need for orthogonal validation:

  • Combine rotational spectroscopy (microwave) with mass spectrometry.
  • Apply noise-reduction algorithms to raw spectral data to exclude artifact signals .

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